Cas no 1508300-55-7 (tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate
- TERT-BUTYL 3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE
- 2325666-07-5
- TERT-BUTYL3-HYDROXY-4-(PROPAN-2-YL)PYRROLIDINE-1-CARBOXYLATE
- EN300-1634429
- SB74813
- 1508300-55-7
- 1228880-05-4
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-(1-methylethyl)-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate
-
- Inchi: 1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
- InChI Key: SIAYMOIYVZXQNT-UHFFFAOYSA-N
- SMILES: OC1CN(C(=O)OC(C)(C)C)CC1C(C)C
Computed Properties
- Exact Mass: 229.16779360g/mol
- Monoisotopic Mass: 229.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.061±0.06 g/cm3(Predicted)
- Boiling Point: 310.4±35.0 °C(Predicted)
- pka: 14.71±0.40(Predicted)
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634429-0.05g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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| Enamine | EN300-1634429-0.1g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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| Enamine | EN300-1634429-0.25g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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$893.0 | 2023-06-04 | ||
| Enamine | EN300-1634429-0.5g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
1508300-55-7 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1634429-1.0g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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| Enamine | EN300-1634429-2.5g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
1508300-55-7 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1634429-5.0g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1634429-10.0g |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1634429-50mg |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
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| Enamine | EN300-1634429-100mg |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate |
1508300-55-7 | 100mg |
$553.0 | 2023-09-22 |
tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate
Research Brief on tert-Butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7): Recent Advances and Applications
In recent years, the compound tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate (CAS: 1508300-55-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key intermediate in the synthesis of various bioactive molecules, has been the subject of numerous studies aimed at exploring its synthetic utility, pharmacological potential, and applications in drug discovery. This research brief provides an overview of the latest findings related to this compound, highlighting its role in modern medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and derivatization of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate. The researchers demonstrated its efficacy as a versatile building block for the construction of pyrrolidine-based scaffolds, which are prevalent in many FDA-approved drugs. The study emphasized the compound's stereochemical flexibility, enabling the synthesis of enantiomerically pure derivatives with potential therapeutic applications.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of novel protease inhibitors. The research team highlighted the critical role of the tert-butyl carbamate group in enhancing the metabolic stability of the resulting inhibitors, thereby improving their pharmacokinetic profiles. This finding underscores the compound's value in the design of next-generation therapeutics targeting proteolytic enzymes.
In the realm of drug discovery, a 2023 study in ACS Chemical Biology explored the use of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate as a precursor for the synthesis of small-molecule modulators of protein-protein interactions. The researchers successfully developed a library of compounds with varying substituents at the 3-hydroxy and 4-isopropyl positions, leading to the identification of several promising leads with nanomolar binding affinities.
From a synthetic chemistry perspective, recent work published in Organic Letters (2024) presented an improved catalytic asymmetric synthesis of this compound, achieving excellent enantioselectivity (up to 99% ee) using a novel chiral catalyst system. This methodological advancement addresses previous challenges in accessing optically pure forms of the compound, which is crucial for its application in stereoselective drug synthesis.
Looking forward, the unique structural features of tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate continue to inspire innovative research across multiple domains of pharmaceutical science. Its applications span from serving as a key chiral synthon in complex molecule synthesis to being a valuable scaffold for bioactive compound development. As research progresses, we anticipate further discoveries that will expand the utility of this compound in addressing unmet medical needs and advancing drug discovery efforts.
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